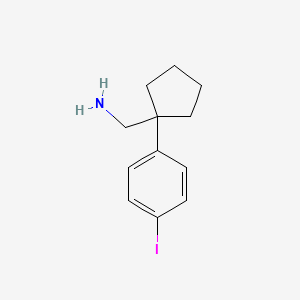

1-(4-Iodophenyl)cyclopentanemethanamine

Description

1-(4-Iodophenyl)cyclopentanemethanamine is a cyclopentane-based methanamine derivative featuring a 4-iodophenyl substituent. Its molecular formula is C₁₂H₁₆IN, with an average mass of 313.17 g/mol (calculated). The iodine atom at the para position of the phenyl ring confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and synthetic organic chemistry. The cyclopentane ring contributes to conformational rigidity, which can influence binding affinity in biological systems or optoelectronic properties in materials .

Properties

IUPAC Name |

[1-(4-iodophenyl)cyclopentyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVGWJCYAAJTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)cyclopentanemethanamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the cyclopentane ring and the phenyl group.

Iodination: The phenyl group is iodinated at the para position using iodine and a suitable oxidizing agent.

Cyclopentanemethanamine Formation: The iodinated phenyl group is then attached to the cyclopentane ring through a series of reactions involving amination and cyclization.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as recrystallization, distillation, and chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

1-(4-Iodophenyl)cyclopentanemethanamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues of 1-(4-Iodophenyl)cyclopentanemethanamine, emphasizing substituent variations and ring modifications:

Functional Comparisons

- Electrophilic Reactivity: The iodine atom in this compound enables participation in Suzuki-Miyaura couplings, similar to bromo/iodo-functionalized intermediates in dendrimer synthesis (e.g., CP6 in ).

- Biological Activity: Pyrazolone derivatives with 4-iodophenyl groups (e.g., 1-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile) exhibit anticancer activity (IC₅₀ = 30–60 µM against MCF7 cells), suggesting that iodinated aromatic moieties enhance cytotoxicity .

- Safety Profile : Cyclopropane and cyclobutane analogues (e.g., 1-(4-chlorophenyl)cyclopropanemethanamine) carry irritancy risks (Xi hazard symbol), but the cyclopentane ring may mitigate reactivity due to reduced ring strain .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | This compound | 1-(4-Chlorophenyl)cyclopentanemethanamine | 1-Phenylcyclopentanemethanamine |

|---|---|---|---|

| LogP (Predicted) | ~3.5 | ~2.8 | ~2.1 |

| Water Solubility | Low | Moderate | High |

| Melting Point | Not reported | 120–122°C (estimated) | 95–97°C |

Biological Activity

1-(4-Iodophenyl)cyclopentanemethanamine is an organic compound characterized by the presence of a cyclopentane ring and a 4-iodophenyl substituent. Its structure includes an amine group, which suggests potential biological activity through interactions with various biomolecules. Despite its intriguing structure, research on this compound's biological activity remains limited.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 188.25 g/mol. The compound can be represented as follows:

Biological Activity Overview

This compound has been investigated for its potential interactions with biological systems. The presence of the iodine atom may enhance its lipophilicity, potentially allowing for better membrane penetration and interaction with cellular targets.

- Receptor Interaction : The amine group could facilitate hydrogen bonding with receptors or enzymes, influencing biological pathways.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity; thus, there is potential for this compound to exhibit similar effects.

- Neurotransmitter Modulation : Given its structural similarity to known psychoactive compounds, it may interact with neurotransmitter systems.

Research Findings

While specific studies focusing solely on this compound are scarce, related compounds have provided insights into possible biological activities:

| Compound | Biological Activity | Reference |

|---|---|---|

| 4-Iodophenylacetic Acid | Antimicrobial properties against various pathogens | |

| Cyclopentylamines | Neuroactive properties linked to dopamine receptors |

Case Studies and Related Research

- Neuropharmacological Studies : Research on structurally similar compounds indicates that cyclopentylamines can modulate dopamine receptors, which may suggest potential applications in treating neuropsychiatric disorders.

- Antimicrobial Activity : Compounds bearing iodine have been noted for their antimicrobial properties, indicating that this compound could be explored for such activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.